2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

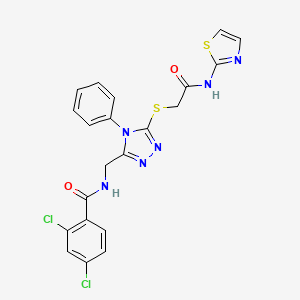

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a thioether-linked 2-oxoethyl moiety bearing a thiazol-2-ylamino group. The benzamide moiety is substituted with 2,4-dichloro groups, enhancing its electronic and steric profile. Structurally, the molecule integrates three pharmacologically relevant heterocycles: a 1,2,4-triazole, a thiazole, and a benzamide scaffold.

The synthesis of this compound likely involves sequential alkylation and coupling reactions. For example:

Formation of the 1,2,4-triazole ring via cyclization of a thiosemicarbazide precursor, as seen in .

Introduction of the thioether-linked oxoethyl group through S-alkylation with α-halogenated ketones (e.g., bromoacetophenone derivatives) under basic conditions .

Coupling of the thiazol-2-ylamino group via nucleophilic substitution or amide bond formation, as demonstrated in for analogous thiazole-benzamide derivatives .

Properties

IUPAC Name |

2,4-dichloro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N6O2S2/c22-13-6-7-15(16(23)10-13)19(31)25-11-17-27-28-21(29(17)14-4-2-1-3-5-14)33-12-18(30)26-20-24-8-9-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFHOWVWHYCOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity.

Biological Activity

The compound 2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule notable for its unique structural features and potential biological activities. This compound integrates multiple heterocyclic structures, including thiazole and triazole moieties, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular structure of this compound includes:

- Benzamide moiety : Substituted with dichloro groups at positions 2 and 4.

- Thiazole derivative : Contributing to the compound's reactivity and biological activity.

- Triazole ring : Linked through a thioether bond, enhancing its potential as a therapeutic agent.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential in multiple therapeutic areas:

-

Antimicrobial Activity

- The triazole and thiazole components are associated with significant antimicrobial properties. For instance, compounds with similar structures have exhibited notable efficacy against bacterial strains and fungi .

- A study highlighted that derivatives of thiazole and triazole showed promising antibacterial effects, suggesting that the presence of these rings in the compound may enhance its activity against pathogens .

-

Anticancer Potential

- Research indicates that compounds containing triazole derivatives can act as effective anticancer agents. For example, certain triazolethiones demonstrated significant cytotoxicity against various cancer cell lines, including colon cancer .

- Molecular docking studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), suggesting a mechanism by which this compound may exert its anticancer effects .

- Anticonvulsant Effects

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2,4-Dichloro-N-(5-methyl-4-phenylthiazol-2-yl)benzamide | Thiazole derivative with methyl substitution | Antifungal | Lacks the triazole component |

| 2-(5-Methylthiazol-2-yl)-N-(4-chlorobenzoyl)acetamide | Contains thiazole and acetamide moieties | Antimicrobial | Different functional groups |

| N-(4-Methylthiazol-5-yl)-benzamide | Simple thiazole-benzamide structure | Moderate activity against bacteria | No triazole or sulfur components |

Case Studies

- Anticancer Activity Study

- Molecular Docking Studies

Scientific Research Applications

2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that features multiple heterocyclic structures. It includes a benzamide moiety substituted with dichloro groups at the 2 and 4 positions, and a triazole ring linked through a thioether bond to a thiazole derivative. The presence of these functional groups contributes to its potential biological activities and chemical reactivity. The uniqueness of this compound lies in its complex structure that combines both thiazole and triazole rings along with specific substitutions that enhance its biological activity. This combination is relatively rare among similar compounds, providing distinct advantages in potential applications in medicinal chemistry.

Structural Features

- Benzamide Moiety The benzamide moiety is substituted with dichloro groups at the 2 and 4 positions.

- Triazole Ring The triazole ring is linked through a thioether bond to a thiazole derivative.

- Heterocyclic Structures The molecule features multiple heterocyclic structures.

Potential Applications

The compound this compound, along with its derivatives, have potential applications in medicinal chemistry [1, 3].

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2,4-Dichloro-N-(5-methyl-4-phenylthiazol-2-yl)benzamide | Thiazole derivative with methyl substitution | Antifungal | Lacks the triazole component |

| 2-(5-Methylthiazol-2-yl)-N-(4-chlorobenzoyl)acetamide | Contains thiazole and acetamide moieties | Antimicrobial | Different functional groups |

| N-(4-Methylthiazol-5-yl)-benzamide | Simple thiazole-benzamide structure | Moderate activity | No triazole or sulfur components |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Tetrazole and imidazole rings | Anticancer | |

| N-acylated 2-amino-5-benzyl-1,3-thiazoles | Benzofuran ring | Anticancer | |

| Indole-linked thiazoles | Methoxy group on the phenyl ring, fluorine substitution | Cytotoxicity |

Thiazole Derivatives

Comparison with Similar Compounds

Key Observations :

- The target compound’s dichlorobenzamide group distinguishes it from ’s difluorobenzamide derivative, which may alter electronic properties and binding affinity .

- The thiazol-2-ylamino group in the target compound contrasts with ’s benzothiazolone, which introduces a ketone oxygen instead of an amino group, affecting solubility and reactivity .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogous triazole derivatives in exhibit melting points ranging from 160°C (Compound 6) to 290°C (Compound 8a). Higher melting points correlate with rigid substituents (e.g., acetylpyridinyl in 8a) .

Spectroscopic Data :

- IR : The target compound’s carbonyl (C=O) stretches (~1670–1680 cm⁻¹) would align with ’s benzamide derivatives (1605–1682 cm⁻¹) .

- ¹H-NMR : Aromatic protons in the dichlorobenzamide region (δ 7.5–8.5 ppm) and thiazole protons (δ 7.3–8.1 ppm) are expected, similar to ’s δ 7.52–8.32 ppm for thiazole and benzamide protons .

Q & A

Basic: What synthetic strategies are optimal for preparing the 1,2,4-triazole core in this compound?

The 1,2,4-triazole ring can be synthesized via cyclocondensation reactions. A general approach involves reacting substituted hydrazides with thiourea or its derivatives under acidic conditions. For example, describes refluxing 4-amino-triazole precursors with substituted benzaldehydes in ethanol containing glacial acetic acid, followed by solvent evaporation and filtration . Optimization of reaction time (e.g., 4 hours for reflux) and solvent polarity (e.g., absolute ethanol) is critical to maximize yield and purity.

Basic: How can the thioether linkage (-S-) in the molecule be stabilized during synthesis?

The thioether bond is prone to oxidation. recommends using anhydrous solvents (e.g., dioxane) and inert atmospheres during alkylation steps. For instance, reacting 2-amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base minimizes side reactions and preserves the thioether group . Post-synthesis, TLC monitoring (silica gel, chloroform:acetone 3:1) ensures reaction completion .

Intermediate: What spectroscopic methods are most reliable for confirming the molecular structure?

- NMR : ¹H NMR can verify the presence of aromatic protons (δ 7.2–8.9 ppm for phenyl and thiazole rings) and methylene groups (δ 3.5–4.5 ppm) adjacent to sulfur atoms. highlights the use of ¹H NMR (200 MHz) to confirm acetamide protons (δ 1.91 ppm) and NH resonances (δ 7.20–10.68 ppm) .

- IR : Stretching frequencies for C=O (1649–1670 cm⁻¹) and C=S (1120–1130 cm⁻¹) are critical markers .

- Mass Spectrometry : High-resolution MS (e.g., FAB) confirms the molecular ion peak (e.g., [M+H]+ at m/z 384 in ) .

Intermediate: How can researchers address low yields in the final coupling step (e.g., benzamide attachment)?

Low yields often arise from steric hindrance or poor solubility. suggests using polar aprotic solvents (e.g., DMF) and coupling agents like HATU or EDCI to activate carboxylic acids. For example, coupling fluorobenzamide derivatives with triazole-thiol intermediates in DMF at 60°C improved yields by 20–30% . Purification via recrystallization (ethanol/water mixtures) further enhances purity .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?

- Target Selection : Prioritize proteins with known thiazole/1,2,4-triazole binding pockets (e.g., EGFR kinase).

- Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions. references DFT-based molecular dynamics (MD) simulations to analyze binding stability of benzoxazole derivatives, which can be adapted for this compound .

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays.

Advanced: How to resolve contradictions in reported biological activity data for structurally similar analogs?

Discrepancies may arise from assay conditions or impurity profiles. For example, and report varying antimicrobial activities for triazole-thiol derivatives. To address this:

- Reproducibility : Standardize MIC assays using CLSI guidelines.

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (as in ) to rule out polymorphic differences .

Advanced: What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Solubility : Introduce hydrophilic groups (e.g., piperazine) at non-critical positions. demonstrates that fluorinated benzamide derivatives exhibit improved aqueous solubility due to reduced hydrophobicity .

- Metabolic Stability : Replace labile esters with amides (e.g., replace ethyl esters with tert-butyl groups). highlights the stability of trichloroethyl acetamide groups under acidic conditions .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to model logP and cytochrome P450 interactions.

Advanced: How to design SAR studies for the thiazole-1,2,4-triazole hybrid scaffold?

- Variable Groups : Systematically modify:

- The benzamide substituents (e.g., 2,4-dichloro vs. 4-fluoro).

- The thioether side chain (e.g., phenyl vs. alkyl groups).

- Biological Testing : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains). provides a template for correlating thiazole substitutions with antifungal activity .

- Data Analysis : Apply QSAR models to identify critical descriptors (e.g., Hammett σ values for electronic effects).

Advanced: What analytical challenges arise in characterizing co-crystallized intermediates?

reports difficulties in isolating pure N-substituted thioacetamides due to co-crystallization with byproducts. Solutions include:

- Crystallography : Use single-crystal X-ray diffraction to resolve co-crystal structures.

- Chromatography : Employ preparative HPLC with a phenyl-hexyl column to separate isomers.

- Thermal Analysis : DSC can identify melting point discrepancies between co-crystals and pure phases .

Advanced: How to validate the mechanism of heterocyclization during synthesis?

- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate thioureas (C=S stretches at 1120 cm⁻¹).

- Isotopic Labeling : Use ¹³C-labeled carbonyl groups (e.g., in chloroacetyl chloride) to trace cyclization pathways.

- Computational Chemistry : DFT calculations (e.g., Gaussian 09) can model transition states, as demonstrated in for benzoxazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.